molecular formula C7H11N3O B1419388 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole CAS No. 936940-68-0

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole

Cat. No.: B1419388
CAS No.: 936940-68-0
M. Wt: 153.18 g/mol
InChI Key: DIYORNGAPDTTKE-UHFFFAOYSA-N
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Description

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is a heterocyclic compound with the molecular formula C7H11N3O. It is characterized by the presence of a pyrrolidine ring fused to an oxadiazole ring.

Mechanism of Action

    Target of Action

    • One study discusses the design of molecules with a similar pyrrolidine scaffold. For instance, bicyclic sulfonamide derivatives showed potency towards RORγt (a nuclear receptor involved in immune regulation) but also had undesirable activity against pregnane X receptor (PXR). PXR plays a role in detoxification and clearance of foreign substances from the body.

Biochemical Analysis

Biochemical Properties

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in its structure is known to interact with various enzymes, potentially inhibiting or activating them . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered gene expression and metabolic changes . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and enzymes, altering their structure and function. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways and gene expression . The specific interactions and mechanisms depend on the molecular targets within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s role in metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells . These factors influence its overall efficacy and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitropyridine with hydrazine hydrate, followed by cyclization with chloroacetic acid . The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-pyrrolidin-2-YL-1,2,5-oxadiazole
  • 3-Methyl-4-pyrrolidin-2-YL-1,3,4-oxadiazole
  • 3-Methyl-4-pyrrolidin-2-YL-1,2,4-oxadiazole

Uniqueness

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-7(10-11-9-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYORNGAPDTTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672390
Record name 3-Methyl-4-(pyrrolidin-2-yl)-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-68-0
Record name 3-Methyl-4-(2-pyrrolidinyl)-1,2,5-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-(pyrrolidin-2-yl)-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole
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Reactant of Route 5
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Reactant of Route 6
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